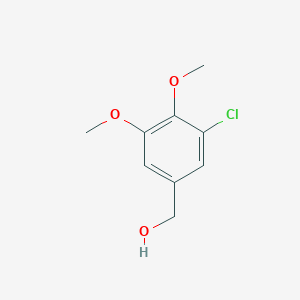
8-Hydroxydigitoxigenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxydigitoxigenin is a naturally occurring steroid compound found in the leaves of Nerium oleander . It belongs to the class of cardenolides, which are known for their potent biological activities, particularly in the context of cardiac glycosides . The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.5 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxydigitoxigenin can be achieved through biotransformation processes. One such method involves the use of microorganisms like Cochliobolus lunatus, which hydroxylate digitoxigenin at specific positions . The reaction typically takes place over a period of four days, resulting in the formation of this compound along with other hydroxylated products .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in plants like Nerium oleander. biotechnological approaches involving microbial transformation are being explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxydigitoxigenin undergoes various chemical reactions, including hydroxylation, oxidation, and reduction .
Common Reagents and Conditions:
Major Products:
- 1β-Hydroxydigitoxigenin
- 7β-Hydroxydigitoxigenin
- Digitoxigenone
Aplicaciones Científicas De Investigación
8-Hydroxydigitoxigenin has a wide range of applications in scientific research:
- Chemistry: It serves as a reference standard and a synthetic precursor for various chemical reactions .
- Biology: It is used in studies related to enzyme activity and microbial transformation .
- Medicine: As a cardiac glycoside, it is studied for its potential therapeutic effects on heart conditions .
- Industry: It is used in the production of fine chemicals and intermediates .
Mecanismo De Acción
The mechanism of action of 8-Hydroxydigitoxigenin involves its interaction with the sodium-potassium ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes . By inhibiting this enzyme, this compound increases intracellular calcium levels, leading to enhanced cardiac contractility . This mechanism is similar to other cardiac glycosides like digitoxin and digoxin .
Comparación Con Compuestos Similares
- Uzarigenin (CAS#466-09-1)
- Beta-Anhydrouzarigenin (CAS#3080-20-4)
- Periplogenin (CAS#514-39-6)
Comparison: 8-Hydroxydigitoxigenin is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs . For instance, while Uzarigenin and Periplogenin share similar core structures, the presence of the hydroxyl group at the 8th position in this compound significantly influences its interaction with biological targets .
Propiedades
Fórmula molecular |
C23H34O5 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
3-[(3S,5R,8S,9R,10S,13R,14R,17R)-3,8,14-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O5/c1-20-7-4-16(24)12-15(20)3-9-22(26)18(20)6-8-21(2)17(5-10-23(21,22)27)14-11-19(25)28-13-14/h11,15-18,24,26-27H,3-10,12-13H2,1-2H3/t15-,16+,17-,18-,20+,21-,22+,23-/m1/s1 |
Clave InChI |
DLJAGQZQTFSTKM-BGKNSHFJSA-N |
SMILES isomérico |
C[C@]12CC[C@@H](C[C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O |
SMILES canónico |
CC12CCC(CC1CCC3(C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


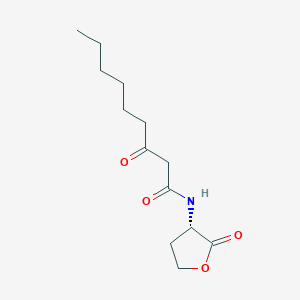

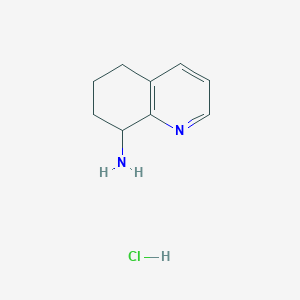
![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)
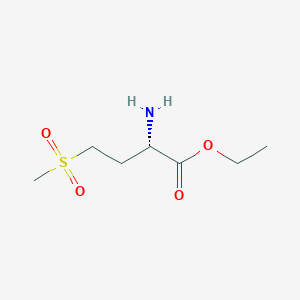
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)
![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)


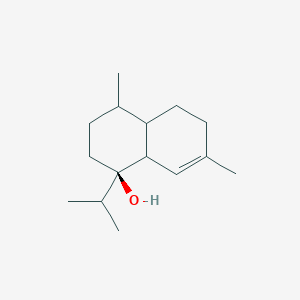
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)

